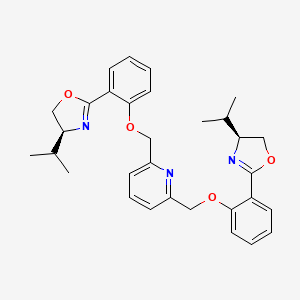
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is a complex organic compound that features a pyridine core substituted with two oxazoline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine typically involves the reaction of 2,6-bis(bromomethyl)pyridine with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to oxazole derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromomethyl groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Material Science: The compound can be used in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Its derivatives are being explored for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine and oxazoline rings. This coordination can enhance the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine: This compound has phenyl groups instead of isopropyl groups on the oxazoline rings.
2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine: Similar to the previous compound but with different stereochemistry.
2,6-Bis((4S)-4-benzyl-2-oxazolinyl)pyridine: This compound features benzyl groups on the oxazoline rings.
Uniqueness
2,6-Bis((2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenoxy)methyl)pyridine is unique due to the presence of isopropyl groups on the oxazoline rings, which can influence its steric and electronic properties. This can affect its coordination behavior and catalytic activity, making it distinct from similar compounds with different substituents.
Propiedades
Fórmula molecular |
C31H35N3O4 |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-2-[2-[[6-[[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]methyl]pyridin-2-yl]methoxy]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H35N3O4/c1-20(2)26-18-37-30(33-26)24-12-5-7-14-28(24)35-16-22-10-9-11-23(32-22)17-36-29-15-8-6-13-25(29)31-34-27(19-38-31)21(3)4/h5-15,20-21,26-27H,16-19H2,1-4H3/t26-,27-/m1/s1 |
Clave InChI |
SRCIMUQAZKLPHY-KAYWLYCHSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C5=NC(CO5)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


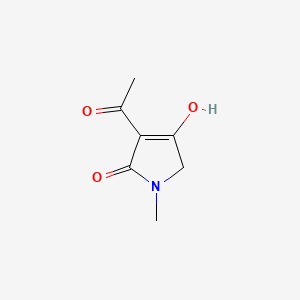
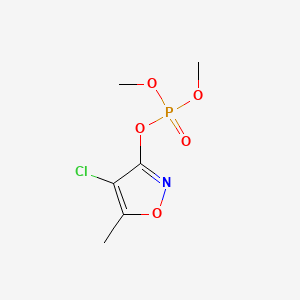
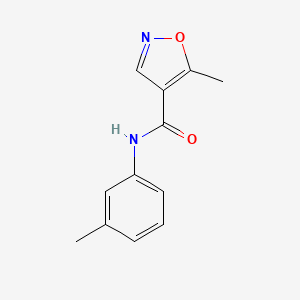
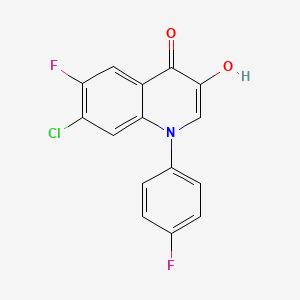
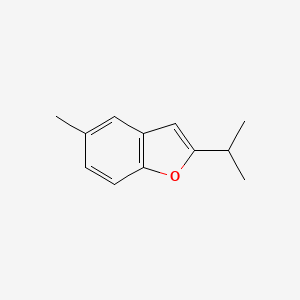
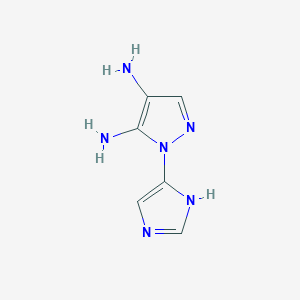
![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)
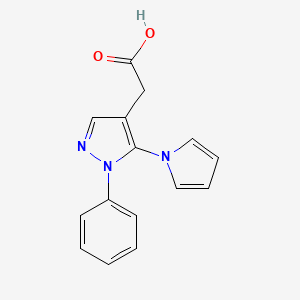
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
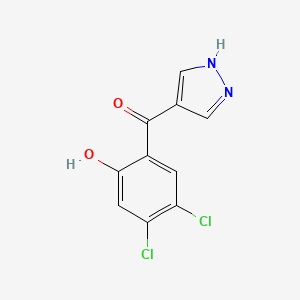
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)
